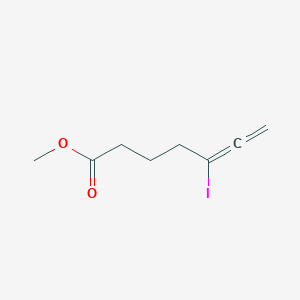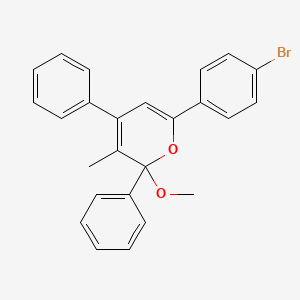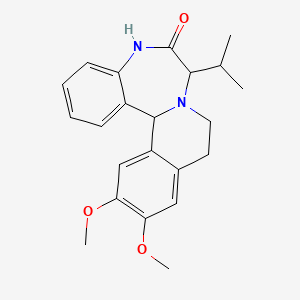
Diethyl (4-methoxyphenyl)(phenyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-methoxyphenyl)(phenyl)propanedioate is an organic compound with the molecular formula C21H24O5 It is a derivative of diethyl malonate, where the hydrogen atoms on the methylene group are replaced by a 4-methoxyphenyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (4-methoxyphenyl)(phenyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (4-methoxyphenyl)(phenyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted malonates or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (4-methoxyphenyl)(phenyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of diethyl (4-methoxyphenyl)(phenyl)propanedioate involves its reactivity as an ester. The ester groups can undergo hydrolysis to form carboxylic acids and alcohols. The compound’s reactivity is influenced by the presence of the 4-methoxyphenyl and phenyl groups, which can stabilize intermediates and transition states during chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with two ethyl groups.
Diethyl phenylmalonate: Contains a phenyl group instead of the 4-methoxyphenyl group.
Diethyl (4-methoxyphenyl)malonate: Contains only the 4-methoxyphenyl group.
Uniqueness
Diethyl (4-methoxyphenyl)(phenyl)propanedioate is unique due to the presence of both 4-methoxyphenyl and phenyl groups, which provide distinct electronic and steric effects. These groups can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
74610-82-5 |
|---|---|
Fórmula molecular |
C20H22O5 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
diethyl 2-(4-methoxyphenyl)-2-phenylpropanedioate |
InChI |
InChI=1S/C20H22O5/c1-4-24-18(21)20(19(22)25-5-2,15-9-7-6-8-10-15)16-11-13-17(23-3)14-12-16/h6-14H,4-5H2,1-3H3 |
Clave InChI |
OHVUENKOYHZNNC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


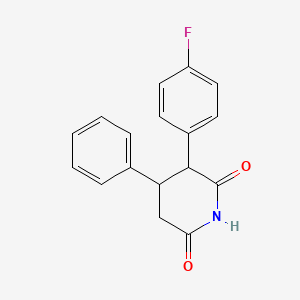
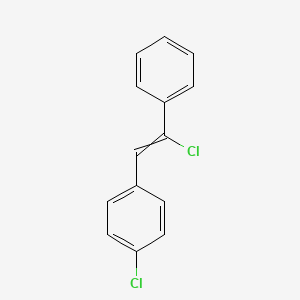
![3,3'-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one]](/img/structure/B14436130.png)
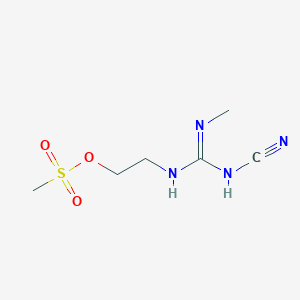
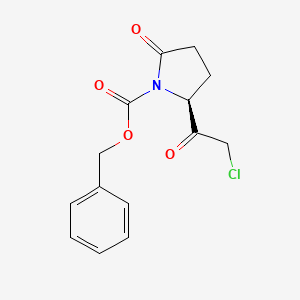

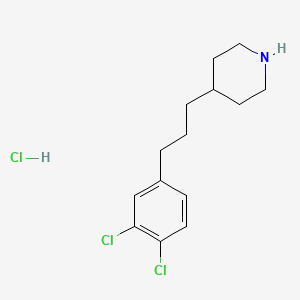

![N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid](/img/structure/B14436158.png)
![5,9-Methano[1,3]thiazolo[5,4-d]azocine](/img/structure/B14436160.png)
![3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14436173.png)
